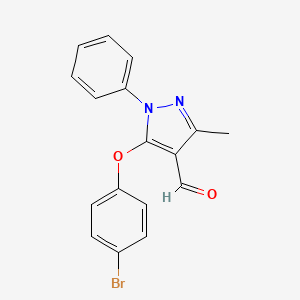
5-(4-bromophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-bromophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C17H13BrN2O2 and its molecular weight is 357.207. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with enzymes such as dihydrofolate reductase .
Mode of Action
Based on its structural similarity to other compounds, it might interact with its target enzymes and modulate their activity .
Pharmacokinetics
Similar compounds have been found to bind to human serum albumin, which can affect their distribution and bioavailability .
Actividad Biológica
5-(4-Bromophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a compound that belongs to the pyrazole class, known for its diverse biological activities. This article explores the synthesis, biological activities, and potential therapeutic applications of this compound, drawing from various research studies and findings.
Synthesis
The synthesis of pyrazole derivatives typically involves methods such as the Vilsmeier-Haack reaction, which allows for the introduction of various functional groups. The specific synthesis of this compound can be achieved through multi-step reactions involving bromination, phenoxylation, and subsequent aldehyde formation.
Antitumor Activity
Research has indicated that pyrazole derivatives exhibit significant antitumor properties. A study demonstrated that compounds with a similar structure to this compound displayed cytotoxic effects against various cancer cell lines. For example, derivatives showed IC50 values ranging from 1.82 to 5.55 μM against different cancer types, indicating potent antitumor activity .
Table 1: Antitumor Activity of Pyrazole Derivatives
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MDA-MB-231 (Breast) | 2.50 |
| Compound B | HepG2 (Liver) | 1.82 |
| Compound C | HCT-116 (Colon) | 5.55 |
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been extensively studied. Compounds similar to this compound have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for active derivatives ranged from 0.22 to 0.25 μg/mL, demonstrating their efficacy in inhibiting bacterial growth .
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Compound D | Staphylococcus aureus | 0.22 |
| Compound E | Escherichia coli | 0.25 |
Anti-inflammatory Activity
This compound exhibits anti-inflammatory properties as well. Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, with some compounds achieving up to 85% inhibition at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Case Studies
Several case studies have highlighted the biological activities of pyrazole derivatives:
- Anticancer Study : A series of pyrazole compounds were tested against multiple cancer cell lines, revealing significant cytotoxicity and suggesting that modifications in the substituents could enhance their antitumor efficacy .
- Antimicrobial Evaluation : In a study assessing the antimicrobial properties of various pyrazoles, certain derivatives demonstrated strong activity against both Gram-positive and Gram-negative bacteria, emphasizing their potential use as antibacterial agents .
Propiedades
IUPAC Name |
5-(4-bromophenoxy)-3-methyl-1-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2/c1-12-16(11-21)17(22-15-9-7-13(18)8-10-15)20(19-12)14-5-3-2-4-6-14/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZICIDPVYKGKEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)OC2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














